
5-Bromobenzene-1,2,4-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromobenzene-1,2,4-triol is an organic compound with the molecular formula C6H5BrO3 It is a brominated derivative of benzene triol, characterized by the presence of three hydroxyl groups and one bromine atom attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Bromobenzene-1,2,4-triol can be synthesized through several methods. One common approach involves the bromination of benzene-1,2,4-triol using bromine in the presence of a suitable catalyst. The reaction typically occurs under controlled conditions to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, where benzene-1,2,4-triol is reacted with bromine in the presence of a catalyst. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
5-Bromobenzene-1,2,4-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The bromine atom can be reduced to form benzene-1,2,4-triol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.
Major Products
Oxidation: Quinones.
Reduction: Benzene-1,2,4-triol.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
5-Bromobenzene-1,2,4-triol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromobenzene-1,2,4-triol involves its interaction with molecular targets through its hydroxyl and bromine functional groups. These interactions can lead to various biochemical and chemical effects, depending on the specific pathways and targets involved. For example, the hydroxyl groups can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding or undergo substitution reactions.
Comparison with Similar Compounds
Similar Compounds
5-Bromobenzene-1,2,3-triol: Another brominated benzene triol with hydroxyl groups at different positions.
Benzene-1,2,4-triol: The non-brominated parent compound.
5-Chlorobenzene-1,2,4-triol: A chlorinated analog with similar properties.
Uniqueness
5-Bromobenzene-1,2,4-triol is unique due to the specific positioning of the bromine atom and hydroxyl groups, which confer distinct chemical reactivity and potential applications compared to its analogs. The presence of the bromine atom can significantly influence the compound’s reactivity and interactions with other molecules.
Properties
Molecular Formula |
C6H5BrO3 |
|---|---|
Molecular Weight |
205.01 g/mol |
IUPAC Name |
5-bromobenzene-1,2,4-triol |
InChI |
InChI=1S/C6H5BrO3/c7-3-1-5(9)6(10)2-4(3)8/h1-2,8-10H |
InChI Key |
MHBKJHLLNCEFSC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1O)Br)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


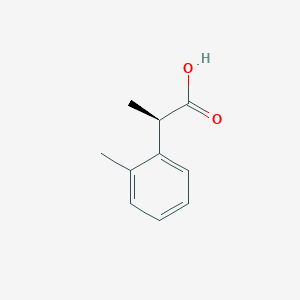
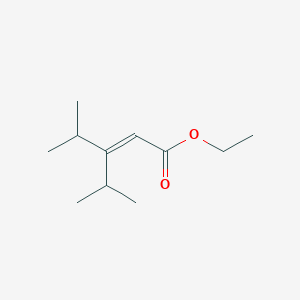

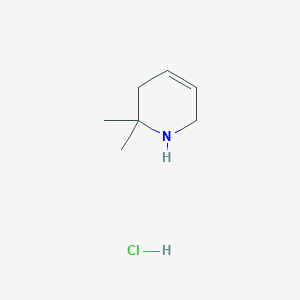
![2-[(diphenylmethyl)sulfanyl]-N-(prop-2-en-1-yl)acetamide](/img/structure/B13573727.png)
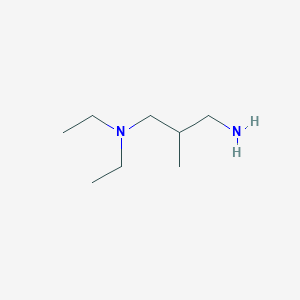

![1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylate](/img/structure/B13573740.png)

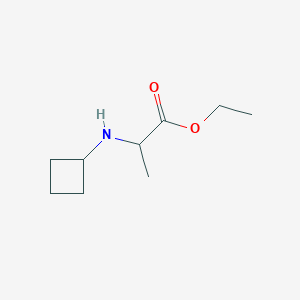
![2-methyl-hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B13573764.png)
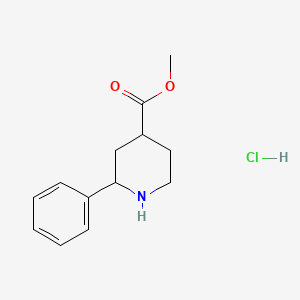
![tert-butyl3-[(E)-2-nitroethenyl]pyrrolidine-1-carboxylate](/img/structure/B13573776.png)

